

# An In-depth Technical Guide to 3-Chloro-2,4-difluorobenzaldehyde

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## Compound of Interest

Compound Name: 3-Chloro-2,4-difluorobenzaldehyde

Cat. No.: B148771

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3-Chloro-2,4-difluorobenzaldehyde** is a halogenated aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms on the benzaldehyde scaffold, imparts distinct chemical properties that are highly sought after in the synthesis of complex organic molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the chloro- and aldehyde functionalities offer reactive sites for diverse chemical transformations. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of **3-Chloro-2,4-difluorobenzaldehyde**, with a focus on its relevance to researchers and professionals in the field of drug development.

## Molecular and Chemical Properties

A thorough understanding of the physicochemical properties of **3-Chloro-2,4-difluorobenzaldehyde** is fundamental for its effective application in research and synthesis. The key quantitative data for this compound are summarized in the table below.

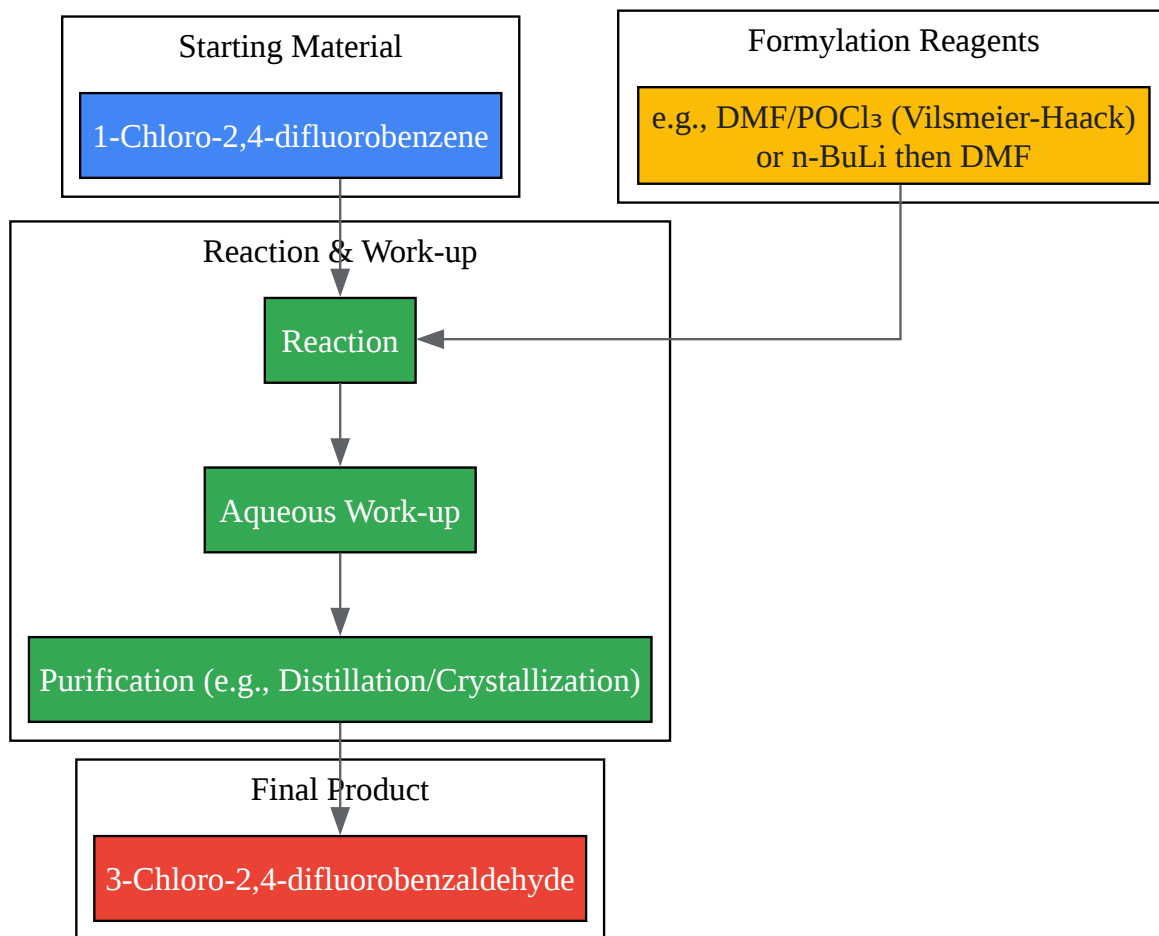
Property	Value
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClF <sub>2</sub> O
Molecular Weight	176.55 g/mol
Boiling Point	205.594 °C at 760 mmHg
Density	1.453 g/cm <sup>3</sup>
Flash Point	78.141 °C
Refractive Index	1.536
Vapor Pressure	0.248 mmHg at 25°C

Data sourced from publicly available chemical databases.

## Synthesis Protocols

The synthesis of substituted benzaldehydes is a well-established area of organic chemistry. While specific experimental details for the large-scale synthesis of **3-Chloro-2,4-difluorobenzaldehyde** are proprietary to chemical suppliers, a general understanding of synthetic strategies for similar halogenated benzaldehydes can be instructive. Common methods include the formylation of a corresponding 1-chloro-2,4-difluorobenzene or the selective halogenation of a difluorobenzaldehyde precursor.

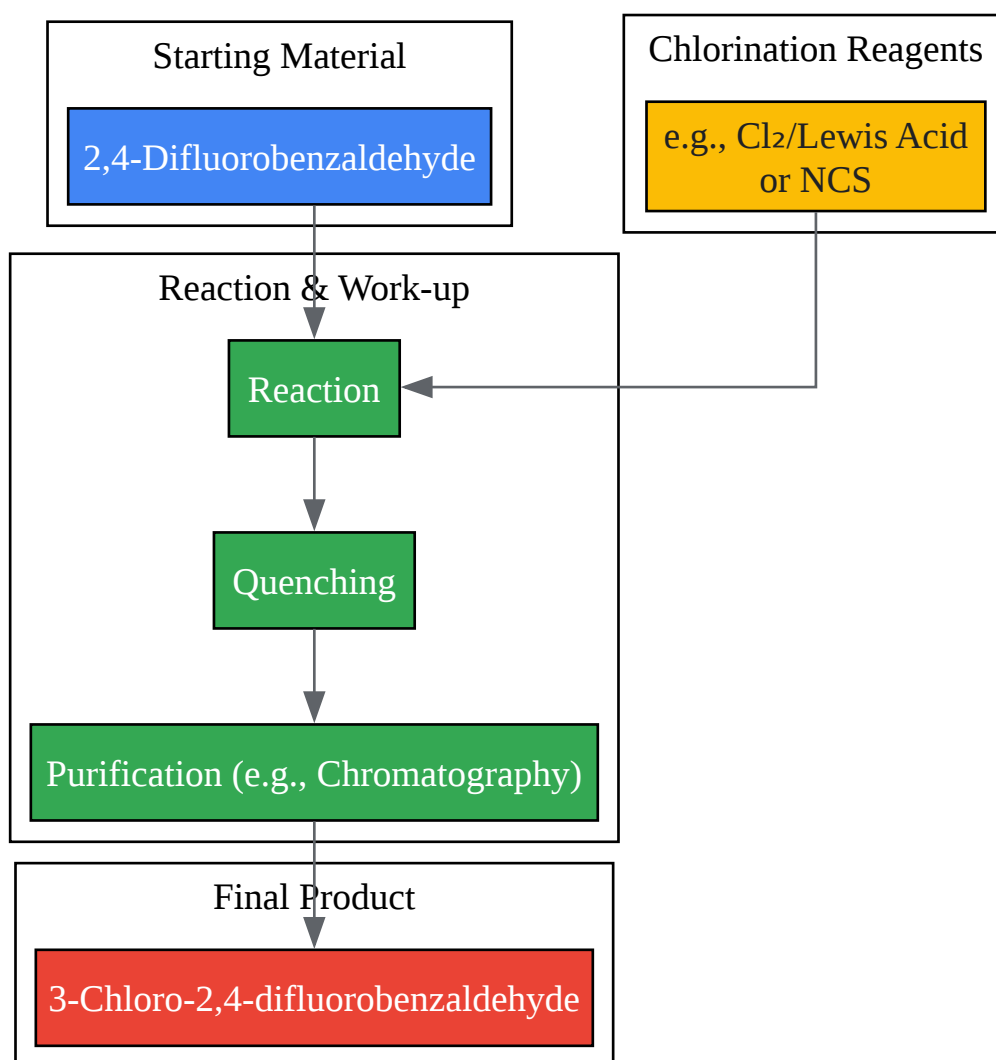
One plausible synthetic approach is the direct formylation of 1-chloro-2,4-difluorobenzene. This can be achieved through various methods, such as the Vilsmeier-Haack reaction or by using organometallic reagents. The following diagram illustrates a generalized workflow for such a synthesis.



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**Figure 1:** Generalized synthetic workflow for the formylation of 1-chloro-2,4-difluorobenzene.

A second approach involves the selective chlorination of 2,4-difluorobenzaldehyde. This requires careful control of reaction conditions to achieve the desired regioselectivity.



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**Figure 2:** Generalized synthetic workflow for the chlorination of 2,4-difluorobenzaldehyde.

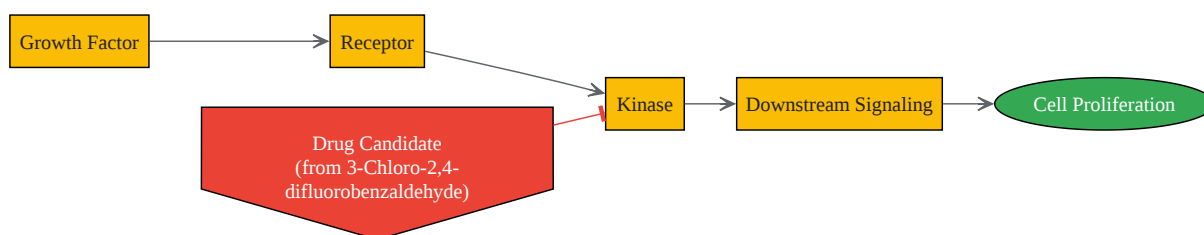
## Applications in Drug Development and Research

Halogenated benzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. The aldehyde group serves as a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic rings.

### 3.1. Role as a Synthetic Intermediate

The primary application of **3-Chloro-2,4-difluorobenzaldehyde** in drug development is as a key intermediate. For instance, it can be utilized in the synthesis of novel kinase inhibitors, where the substituted phenyl ring can form crucial interactions within the enzyme's active site.

The following diagram illustrates a hypothetical signaling pathway where a drug candidate, synthesized from **3-Chloro-2,4-difluorobenzaldehyde**, acts as an inhibitor.

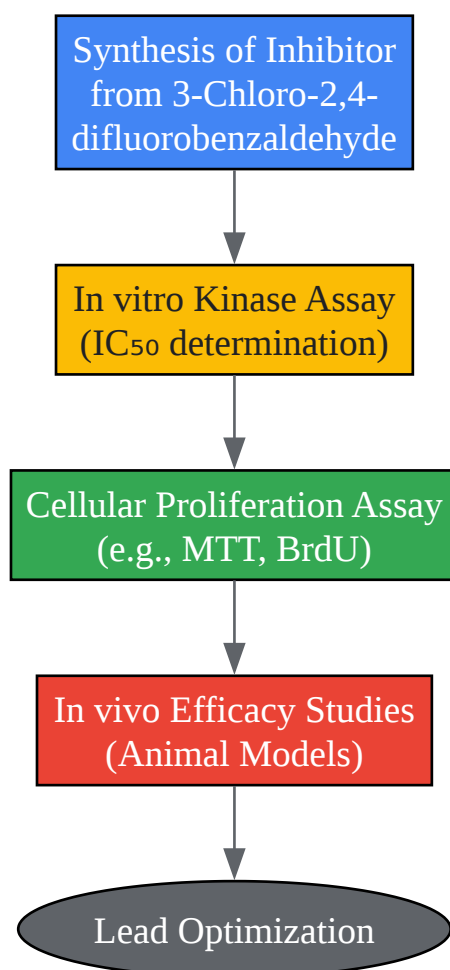


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**Figure 3:** Inhibition of a kinase signaling pathway by a hypothetical drug candidate.

### 3.2. Experimental Workflow for Inhibitor Screening

A typical experimental workflow to assess the efficacy of a compound derived from **3-Chloro-2,4-difluorobenzaldehyde** as a kinase inhibitor would involve several key stages.



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**Figure 4:** Experimental workflow for the evaluation of a kinase inhibitor.

## Conclusion

**3-Chloro-2,4-difluorobenzaldehyde** represents a valuable and highly functionalized building block for the synthesis of novel compounds in the pharmaceutical and material science sectors. Its unique combination of reactive sites and the presence of fluorine atoms make it an attractive starting material for creating molecules with enhanced biological activity and improved physicochemical properties. The experimental protocols and synthetic strategies outlined in this guide provide a foundational understanding for researchers and scientists to explore the full potential of this versatile chemical intermediate. As the demand for sophisticated and effective therapeutic agents continues to grow, the importance of such well-defined molecular scaffolds in the drug discovery and development pipeline cannot be overstated.

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